4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid hydrochloride (Impurity-A) is a degradant impurity identified in bendamustine hydrochloride drug products. [] Bendamustine hydrochloride is an alkylating antitumor agent used in treating chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin's lymphoma (B-NHL). [] The presence of Impurity-A arises under stressed conditions during drug product storage or manufacturing. [] This highlights the importance of understanding its formation and potential impact on drug efficacy and safety.
While the provided literature doesn't detail a specific synthesis method for 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, its identification as a degradation product of bendamustine hydrochloride suggests a potential synthetic route. Bendamustine hydrochloride itself undergoes degradation to form this impurity. [] Therefore, controlled degradation studies of bendamustine hydrochloride could be employed to synthesize Impurity-A. This approach would involve subjecting bendamustine hydrochloride to specific stress conditions, such as hydrolysis, oxidation, or photolysis, followed by isolation and purification of the desired impurity.
Currently, the primary application of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid in scientific research is as a reference standard for the quality control of bendamustine hydrochloride drug products. [] Its presence as a degradation impurity necessitates its use in analytical methods to ensure the purity and efficacy of bendamustine hydrochloride formulations.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4